N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the production of pharmaceuticals, paper, plastic, and rubber.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-[4-(4-methoxyanilino)phthalazin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-12-10-18(11-13-19)26-23-21-5-3-2-4-20(21)22(27-28-23)16-6-8-17(9-7-16)24(30)25-14-15-29/h2-13,29H,14-15H2,1H3,(H,25,30)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWTHZAXDGFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.